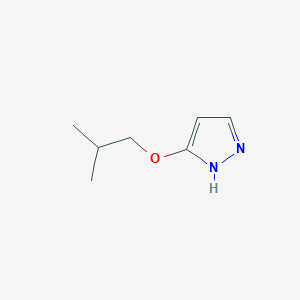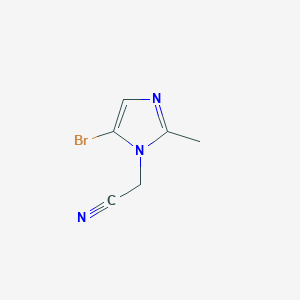
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a bromine atom and a nitrile group in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that allow for high yields and purity are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the initial cyclization step.
Arylhalides: Can be used as coupling partners in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocycles.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-1H-Imidazole-1-acetonitrile involves its interaction with various molecular targets and pathways. The presence of the bromine atom and nitrile group allows it to participate in a range of chemical reactions, which can lead to the formation of active compounds with specific biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the resulting compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylimidazole: Lacks the bromine and nitrile groups, making it less reactive in certain types of chemical reactions.
5-bromo-1-methyl-1H-imidazole: Similar structure but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
5-bromo-2-methyl-1H-Imidazole-1-acetonitrile is unique due to the presence of both the bromine atom and the nitrile group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C6H6BrN3 |
|---|---|
Molekulargewicht |
200.04 g/mol |
IUPAC-Name |
2-(5-bromo-2-methylimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6BrN3/c1-5-9-4-6(7)10(5)3-2-8/h4H,3H2,1H3 |
InChI-Schlüssel |
GQERXCGQCCTSPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

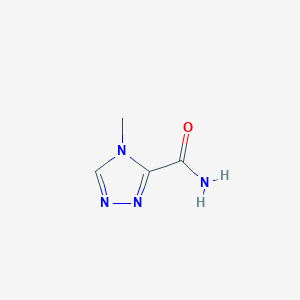


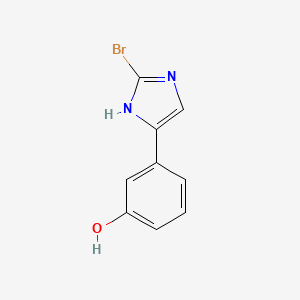

![2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B13911406.png)
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
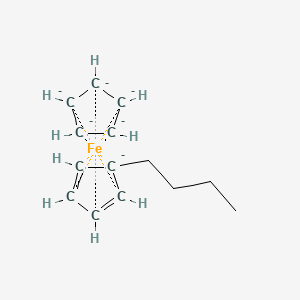
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)
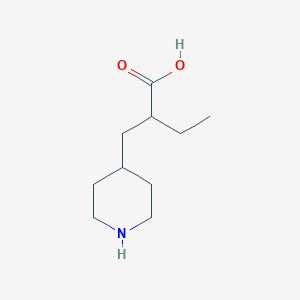
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
